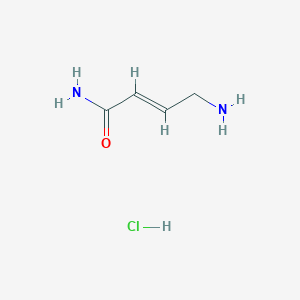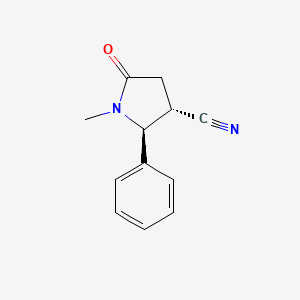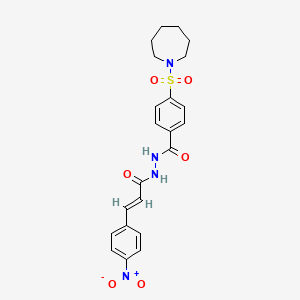
2-chloro-N-(2,6-diethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves a reaction process that includes adding 2,6-diethylphenylamine to a reaction vessel containing an organic solvent and a binding acid. Chloroacetyl chloride is then slowly added to the reaction vessel. After the addition is complete, the reaction is heated for a certain period of time. Water is then slowly added and the reaction mixture is cooled to crystallize. The crystals are then filtered and dried to obtain this compound .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Applications De Recherche Scientifique
Ultrasound-Assisted Synthesis in Anti-Tubercular Scaffold
Research has demonstrated the effectiveness of derivatives of benzamide in the development of anti-tubercular agents. A study presented a series of novel derivatives synthesized using green chemistry tools, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, through molecular docking studies, were identified to have potential as leads in the anti-tubercular drug discovery process due to their favorable ADMET properties (Nimbalkar et al., 2018).
Hydrogen Bond Analysis in Benzamides
Another study focused on the intramolecular and intermolecular hydrogen bonds found in structurally similar benzamides, utilizing X-ray diffraction, infrared spectra, and DFT calculations. This research provides insights into the molecular interactions and conformational stability of benzamides, important for understanding their reactivity and potential applications (Kawski et al., 2006).
Spectral and Structural Analysis
Research on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involved detailed X-ray diffraction, IR, NMR, and UV-Vis spectral analysis. This study contributes to the field by providing comprehensive data on the molecular structure and behavior of benzamide derivatives, highlighting their potential in various applications (Demir et al., 2016).
Melanoma Cytotoxicity and Drug Delivery
A study on benzamide derivatives conjugated with cytostatics explored their use for targeted drug delivery in melanoma therapy. These compounds demonstrated enhanced cytotoxicity against melanoma cells, suggesting their utility in developing more effective treatments for melanoma (Wolf et al., 2004).
Antipathogenic Activity
Research into thiourea derivatives of benzamides showcased their significant antipathogenic activity, especially against strains capable of biofilm formation. These findings open avenues for the development of novel antimicrobial agents with antibiofilm properties, addressing a critical need in treating resistant bacterial infections (Limban et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to inhibit the activity of several protein kinases.
Mode of Action
It is suggested that it might interact with its targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,6-diethylphenyl)benzamide . For instance, it is known to be moisture-sensitive . Therefore, it should be stored under inert atmosphere at -20°C . It is also important to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .
Propriétés
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHRZLPWJWOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)
![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)


